2-amino-2-methyl-N-phenylpropanamide

Vue d'ensemble

Description

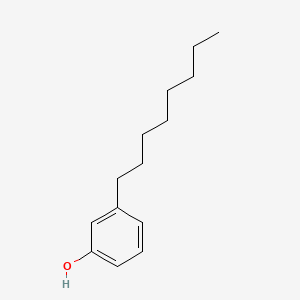

2-amino-2-methyl-N-phenylpropanamide is a chemical compound with the CAS Number: 20049-03-0 . It has a molecular weight of 178.23 . It is closely related to the phenethylamine and amphetamine chemical classes .

Molecular Structure Analysis

The InChI Code of this compound is1S/C10H14N2O/c1-10(2,11)9(13)12-8-6-4-3-5-7-8/h3-7H,11H2,1-2H3,(H,12,13) . This indicates the presence of 10 carbon atoms, 14 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom in the molecule. Physical And Chemical Properties Analysis

The melting point of this compound is between 58-60 degrees Celsius . Other physical and chemical properties are not explicitly mentioned in the available resources.Applications De Recherche Scientifique

Polymer Production 2-amino-2-methyl-N-phenylpropanamide plays a crucial role as a precursor in polymer production. Specifically, its derivative, acrylamide, is used in synthesizing polyacrylamide. Polyacrylamides find extensive applications in water and wastewater treatment, pulp and paper processing, mining, and mineral processing due to their effective flocculating properties. These polymers are integral to various industrial processes, particularly in enhancing the efficiency of water treatment and purification systems (Taeymans et al., 2004).

Textile Industry In the textile industry, acrylamide-based polymers are utilized for their beneficial properties. These polymers contribute significantly to the production and finishing processes of textiles, enhancing the quality and durability of the final products. The applications in the textile industry highlight the versatility of this compound derivatives in various manufacturing processes (Friedman, 2003).

Food Industry In the food industry, the Maillard reaction involving amino acids, including derivatives of this compound, plays a significant role in flavor development during heat treatment. While the Maillard reaction contributes to the desirable flavors and aromas in baked products, it's also associated with the formation of potentially harmful substances like acrylamide. Therefore, understanding the mechanisms of these reactions is crucial for optimizing food processing techniques to enhance flavor while minimizing health risks (Keramat et al., 2011).

Biosensor Development The research and development of biosensors have seen the use of conducting polymers and molecularly imprinted polymers. These materials, including those derived from this compound, are pivotal in the electrochemical detection of amino acids. The advancements in biosensor technology underscore the compound's contribution to healthcare and pharmaceutical industries by enabling the detection and monitoring of critical biomolecules (Dinu & Apetrei, 2022).

Safety and Hazards

The safety information available indicates that 2-amino-2-methyl-N-phenylpropanamide is potentially dangerous. It has been assigned the GHS05 and GHS07 pictograms, indicating that it can cause harm if swallowed (H302), cause skin irritation (H315), cause serious eye damage (H318), and may cause respiratory irritation (H335) .

Mécanisme D'action

Target of Action

Similar compounds, such as fentanyl analogs, primarily target opioid receptors . These receptors play a crucial role in pain perception and reward systems in the body.

Mode of Action

For instance, benzylic halides typically react via an SN1 pathway, via the resonance-stabilized carbocation .

Biochemical Pathways

Furthermore, phase II metabolic reactions can be expected, comprising glucuronide or sulfate conjugate formation .

Pharmacokinetics

Similar compounds are known to have diverse pharmacokinetic profiles, influenced by factors such as their chemical structure and the body’s metabolic pathways .

Result of Action

Similar compounds, such as fentanyl analogs, are known to produce potent analgesic effects by acting on opioid receptors .

Action Environment

The action, efficacy, and stability of 2-amino-2-methyl-N-phenylpropanamide can be influenced by various environmental factors. For instance, the compound’s physical properties, such as its melting point , can affect its stability and solubility, thereby influencing its bioavailability and pharmacological action. Additionally, factors such as pH and temperature can impact the compound’s stability and interaction with its targets.

Propriétés

IUPAC Name |

2-amino-2-methyl-N-phenylpropanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O/c1-10(2,11)9(13)12-8-6-4-3-5-7-8/h3-7H,11H2,1-2H3,(H,12,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAYWADDVMGWPRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)NC1=CC=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[(5-Bromo-4-dodecylthiophen-2-yl)methylidene]-3-oxoinden-1-ylidene]propanedinitrile](/img/structure/B3250054.png)

![Ethyl 2-[3-(methylamino)phenyl]acetate](/img/structure/B3250057.png)

![Spiro[2.3]hexan-5-ol](/img/structure/B3250096.png)